molecular formula C16H16N2O4 B3757846 N-(3-nitrophenyl)-4-phenoxybutanamide

N-(3-nitrophenyl)-4-phenoxybutanamide

Cat. No.: B3757846
M. Wt: 300.31 g/mol
InChI Key: IAVPJJHMUNKABT-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-phenoxybutanamide is an organic compound that features a nitrophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 3-nitroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: N-(3-aminophenyl)-4-phenoxybutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-nitrophenyl)-4-phenoxybutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of nitrophenyl and phenoxybutanamide moieties on biological systems.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors. The phenoxybutanamide moiety can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-4-phenoxybutanamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(3-nitrophenyl)-4-phenoxybutanamide is unique due to the specific positioning of the nitro group and the phenoxybutanamide moiety, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(10-5-11-22-15-8-2-1-3-9-15)17-13-6-4-7-14(12-13)18(20)21/h1-4,6-9,12H,5,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPJJHMUNKABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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